(R)-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound featuring a benzoic acid core substituted with two methyl groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through Friedel-Crafts acylation of toluene with acetic anhydride, followed by oxidation.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated benzoic acid derivative with pyrrolidine under basic conditions.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Drug Development: It is explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid.
Benzoic Acid Derivatives: Other benzoic acid derivatives with different substituents can be compared to highlight the unique properties of ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid.
Uniqueness
Chirality: The presence of a chiral center in ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid distinguishes it from many other benzoic acid derivatives.
Functional Groups: The combination of methyl groups and a pyrrolidine ring provides unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
2,4-dimethyl-5-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H17NO2/c1-8-6-9(2)11(13(15)16)7-10(8)12-4-3-5-14-12/h6-7,12,14H,3-5H2,1-2H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
MFJHLBYCVQVTEX-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1[C@H]2CCCN2)C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCCN2)C(=O)O)C |
Origin of Product |
United States |
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